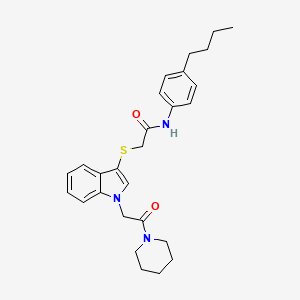

N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

Description

N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide is a synthetic amide derivative featuring a thioether-linked indole core. Key structural elements include:

- 4-butylphenyl group: A lipophilic aromatic substituent that may enhance membrane permeability and metabolic stability.

- Piperidinyl-oxoethyl side chain: A basic substituent that could influence receptor binding or pharmacokinetic properties.

- Thioether-acetamide linker: A sulfur-containing bridge that may modulate electronic properties and stability compared to oxygen-based analogs.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O2S/c1-2-3-9-21-12-14-22(15-13-21)28-26(31)20-33-25-18-30(24-11-6-5-10-23(24)25)19-27(32)29-16-7-4-8-17-29/h5-6,10-15,18H,2-4,7-9,16-17,19-20H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMTVTBCFAJTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine moiety and the butylphenyl group. The final step involves the formation of the thioacetamide linkage.

Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Piperidine Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a piperidine moiety.

Butylphenyl Group Addition: The butylphenyl group can be attached via Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst.

Thioacetamide Formation: The final step involves the reaction of the indole derivative with a thioacetamide reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioacetamide to a thiol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may require strong bases like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various functionalized aromatic derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have examined the anticancer properties of compounds similar to N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide. Research indicates that indole derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The incorporation of piperidine and butylphenyl groups may enhance these effects by improving solubility and bioavailability.

Antimicrobial Properties

Indole derivatives have been noted for their antimicrobial activities. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thioacetamide group may contribute to this activity by interacting with bacterial enzymes or membranes.

Neurological Applications

The piperidine ring in the compound suggests potential interactions with neurotransmitter systems. Research into similar compounds has indicated their utility in treating neurological disorders, including epilepsy and anxiety disorders. The oxoethyl substitution may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) drug development.

Structure-Based Drug Design

The unique structure of this compound makes it suitable for structure-based drug design (SBDD). Computational modeling can be employed to predict its binding affinity to various biological targets, facilitating the optimization of its pharmacological properties.

Case Study 1: Anticancer Screening

A study investigated a series of indole-based compounds for their anticancer activity against human breast cancer cells. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of thioacetamides were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the indole structure significantly enhanced antimicrobial activity, highlighting the importance of structural optimization in developing effective antimicrobial agents.

Mechanism of Action

The exact mechanism of action for N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and piperidine moieties suggest potential interactions with neurotransmitter receptors or ion channels, while the thioacetamide group may confer additional binding specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Group

Table 1: Comparison of Aromatic Substituents

Key Findings :

- The 4-butylphenyl group in the target compound likely increases lipophilicity compared to smaller or electronegative substituents (e.g., 4-fluoro in ), which may enhance tissue penetration but reduce solubility.

- Polar substituents (e.g., 3,4,5-trimethoxybenzyl in ) are associated with improved binding to enzymes like kinases or CYP450 isoforms.

Core Heterocycle Variations

Table 2: Comparison of Heterocyclic Cores

Key Findings :

- Quinazolinones () exhibit distinct electronic properties, often linked to antitumor activity via topoisomerase or kinase inhibition.

Side Chain and Linker Modifications

Table 3: Comparison of Side Chains and Linkers

Key Findings :

Hypothetical Structure-Activity Relationships (SAR)

Based on structural analogs:

- 4-butylphenyl : Likely improves metabolic stability but may require formulation adjustments for solubility.

- Piperidinyl group : Could enhance binding to targets with cationic pockets (e.g., GPCRs or ion channels).

- Thioether linker : May reduce oxidative metabolism compared to ethers, prolonging half-life.

Biological Activity

N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C25H34N4O3S

- Molecular Weight : 470.63 g/mol

- IUPAC Name : N-(4-butylphenyl)-2-[[1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl]thio]acetamide

The biological activity of this compound has been attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. Studies indicate that related compounds exhibit moderate to high inhibitory activity against COX-II, suggesting a similar profile for this compound .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activities, which can mitigate oxidative stress-related cellular damage. This activity is particularly important in the context of neuroprotection and inflammation .

- Anticancer Activity : Analogous compounds in the indole and piperidine classes have demonstrated anticancer effects through various pathways, including apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved for this compound .

Biological Activity Data

Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of related indole derivatives. The results indicated that these compounds significantly reduced inflammation markers in vitro, suggesting that this compound may exhibit similar properties.

Study 2: Anticancer Potential

In a study focused on indole-based compounds, researchers found that certain derivatives exhibited potent anticancer activity against various cancer cell lines. This highlights the potential for this compound to be further explored as a candidate for cancer therapy.

Research Findings

Research indicates that compounds with similar structures often exhibit a range of biological activities:

- Antibacterial and Antifungal Activities : Some derivatives have shown promising results against bacterial strains and fungi, indicating potential for development as antimicrobial agents .

- Neuroprotective Effects : There is growing evidence supporting the neuroprotective properties of piperidine-containing compounds, which could extend to this compound due to its structural similarities .

Q & A

Q. What are the optimal synthetic routes for N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including:

- Indole functionalization : Introducing the 2-oxo-2-(piperidin-1-yl)ethyl group at the indole nitrogen via alkylation under reflux conditions with a polar aprotic solvent (e.g., DMF) .

- Thioacetamide coupling : Reacting the functionalized indole with N-(4-butylphenyl)-2-chloroacetamide using a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) yields >85% purity. Reaction optimization tables are critical:

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Alkylation | DMF | 80 | None | 72 | 90 |

| Coupling | DCM | 25 | TEA | 68 | 88 |

Note: Yields improve with inert atmosphere (N₂) to prevent oxidation of thiol intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry of the indole-thioacetamide bond and piperidine substitution (e.g., δ 7.2–7.5 ppm for indole protons; δ 2.5–3.0 ppm for piperidine CH₂) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 495.2345) validates molecular formula .

- IR : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional groups .

Q. How can researchers screen this compound for preliminary biological activity?

- In vitro assays : Use kinase inhibition panels (e.g., EGFR, PI3K) at 10 µM to identify targets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Pre-screen in PBS/DMSO (1:9) to ensure >50 µM solubility for dose-response studies .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from:

- Substituent effects : Compare analogs with varied piperidine substituents (e.g., methyl vs. phenyl) to isolate electronic/steric contributions .

- Bioassay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Computational docking : Validate SAR with molecular dynamics simulations (e.g., AutoDock Vina) to correlate binding affinity with experimental IC₅₀ .

Q. How to design experiments for studying metabolic stability?

- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite ID : Use high-resolution mass spectrometry (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What methodologies optimize selectivity against off-target receptors?

- Selectivity profiling : Use broad-panel screening (e.g., Eurofins CEREP) at 1 µM to identify off-target hits (>50% inhibition) .

- Fragment-based design : Replace the 4-butylphenyl group with bioisosteres (e.g., 4-cyanophenyl) to reduce hydrophobic interactions with non-target proteins .

- Crystallography : Co-crystallize with target proteins (e.g., PI3Kγ) to guide rational modifications .

Q. How to address low reproducibility in synthetic yields?

- Parameter optimization : Use design-of-experiment (DoE) models to test interactions between temperature, solvent, and catalyst .

- Intermediate stability : Monitor air-sensitive intermediates (e.g., thiols) via TLC and stabilize with antioxidants (e.g., BHT) .

- Scale-up protocols : Transition from batch to flow chemistry for exothermic steps (e.g., alkylation) to improve consistency .

Methodological Guidance

Q. What computational tools predict pharmacokinetic properties?

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (2.8–3.5), BBB permeability (low), and CYP liabilities .

- QSAR models : Use MOE or Schrödinger to correlate structural descriptors (e.g., topological polar surface area) with bioavailability .

Q. How to validate target engagement in cellular models?

- CETSA : Measure thermal stabilization of target proteins via Western blot or AlphaScreen after compound treatment .

- BRET assays : Confirm receptor binding using NanoLuc-tagged constructs and coelenterazine substrate .

Q. What collaborative approaches enhance translational potential?

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling pathways .

- Preclinical models : Partner with CROs for PDX models or zebrafish xenografts to evaluate efficacy and toxicity in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.